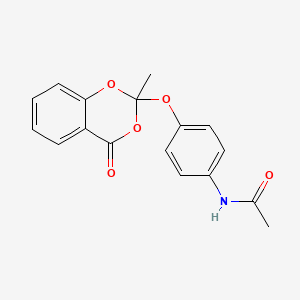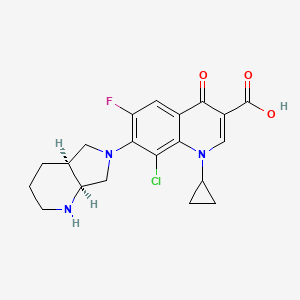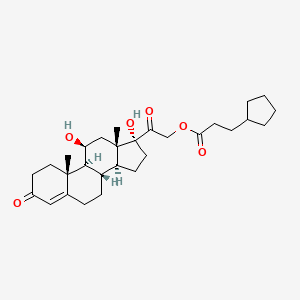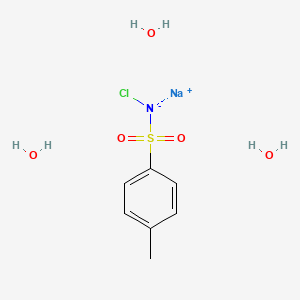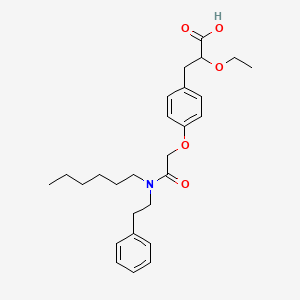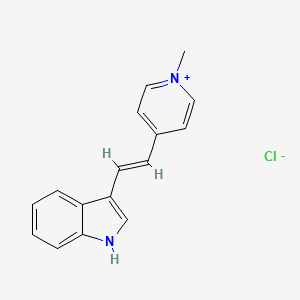
4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride, also known as MPP+, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neuroscience. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease.
Scientific Research Applications
Structural and Stability Analysis
Research by Foretić et al. (2012) investigated the stability and ionization ability of pyridinium derivatives, including those structurally related to 4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride. They found differences in stability and ionization ability among these compounds in aqueous environments, crucial for understanding their behavior in biological systems (Foretić et al., 2012).
Polymer Chemistry Applications
Luca et al. (1980) explored the addition reaction between poly(4-vinylpyridinium chloride) and electrophilic vinyl compounds, leading to ammonium quaternary polymers. This research provides insights into the polymerization potential of compounds similar to 4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride (Luca et al., 1980).
Nonlinear Optical Properties
Li et al. (2012) synthesized thienyl-substituted pyridinium salts, including structures related to the compound , to study their nonlinear optical (NLO) properties. This research is significant for the development of optical materials and technologies (Li et al., 2012).
Catalytic Applications
Shirini et al. (2014) utilized poly(4-vinylpyridinium) perchlorate as a catalyst for synthesizing biscoumarins and bisindoles. The study highlights the catalytic efficiency of pyridinium-based compounds in organic synthesis (Shirini et al., 2014).
properties
CAS RN |
64651-39-4 |
|---|---|
Product Name |
4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride |
Molecular Formula |
C16-H15-N2.Cl |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;chloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H |
InChI Key |
CZWNQQJOJRLUSS-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Cl-] |
SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Cl-] |
Other CAS RN |
64651-39-4 |
synonyms |
3-[(E)-2-(1-Methylpyridin-1-ium-4-yl)ethenyl]-1H-indole Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



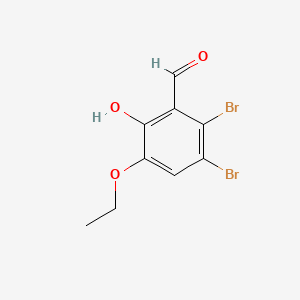
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
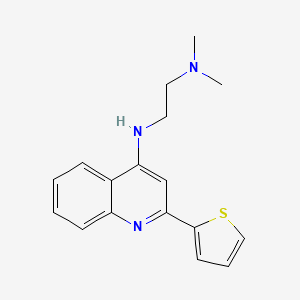
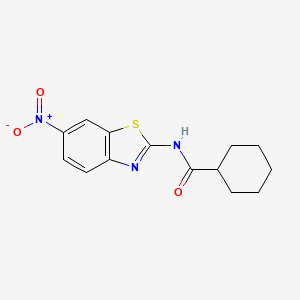
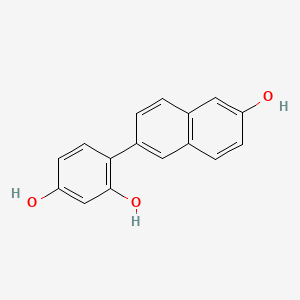
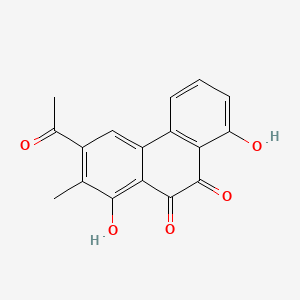
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
